BRD0418

TRIB1 HepG2 EC50

Researchers investigating TRIB1-mediated hepatic lipoprotein metabolism often encounter confounding effects from statin-pathway crosstalk. BRD0418 resolves this by acting upstream to induce TRIB1 transcription (EC50 0.64 μM in HepG2 cells), producing a transcriptional signature opposite to HMG-CoA reductase inhibitors. • Stereochemistry-dependent: enantiomer BRD4803 is completely inactive, providing a built-in negative control for target-engagement studies. • Validated reference standard for SAR campaigns, L1000/RNA-seq transcriptional profiling, and statin-independent LDL-lowering research. • Supplied with full analytical characterization; stable at ambient shipping conditions.

Molecular Formula C29H32N2O5
Molecular Weight 488.58
CAS No. 1565827-99-7
Cat. No. B606340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD0418
CAS1565827-99-7
SynonymsBRD0418;  BRD-0418;  BRD 0418; 
Molecular FormulaC29H32N2O5
Molecular Weight488.58
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)OC3C2CC(OC3CO)CC(=O)NCC4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C29H32N2O5/c1-31(2)20-10-13-26-24(14-20)25-15-23(35-27(18-32)29(25)36-26)16-28(33)30-17-19-8-11-22(12-9-19)34-21-6-4-3-5-7-21/h3-14,23,25,27,29,32H,15-18H2,1-2H3,(H,30,33)/t23-,25-,27-,29+/m0/s1
InChIKeyMRJCPWMBHXTRFB-HGAMEBRSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRD0418 1565827-99-7: TRIB1 Upregulator from Diversity-Oriented Synthesis for Hepatic Lipoprotein Reprogramming


BRD0418 (CAS 1565827-99-7) is a benzofuran-based small molecule identified from a diversity-oriented synthesis (DOS) library that upregulates expression of the Tribbles pseudokinase 1 (TRIB1) gene [1]. It phenocopies the effects of TRIB1 cDNA overexpression, leading to reprogramming of hepatic lipoprotein metabolism from lipogenesis to scavenging . BRD0418 is not a direct TRIB1 ligand but acts upstream to induce its transcription, with an EC50 of 0.64 μM for TRIB1 upregulation in HepG2 cells [2].

Why In-Class TRIB1 Modulators or Statins Cannot Replace BRD0418 1565827-99-7


Generic substitution fails because BRD0418 operates through a unique upstream TRIB1 induction mechanism that reprograms hepatic lipoprotein metabolism in a manner distinct from statins or direct TRIB1 inhibitors [1]. Transcriptional profiling reveals that BRD0418 induces a gene expression signature opposite to that of TRIB1 inhibitors (U0126, PD-98059) and is separable from the HMG-CoA reductase inhibition pathway of statins (simvastatin, atorvastatin) [2]. The compound's activity is stereochemically dependent: its enantiomer BRD4803 shows no TRIB1 upregulation activity, confirming that simple structural analogs cannot be interchanged without loss of function [3]. Later-generation TRIB1 inducers such as BRD8518 exhibit far greater potency but operate through a distinct MEK1/2-dependent mechanism, making BRD0418 a mechanistically defined chemical probe for specific experimental contexts [4].

BRD0418 1565827-99-7: Quantified Differentiation Against Comparators


TRIB1 Upregulation EC50: BRD0418 vs. Inactive Enantiomer BRD4803

BRD0418 upregulates TRIB1 transcript with an EC50 of 0.64 μM in HepG2 cells after 6 hours of treatment. In direct head-to-head comparison, its enantiomer BRD4803 shows no detectable TRIB1 upregulation activity at any concentration tested, demonstrating that the biological activity is strictly stereochemistry-dependent [1].

TRIB1 HepG2 EC50

ApoB Secretion Inhibition: BRD0418 vs. DMSO Control Baseline

BRD0418 inhibits secretion of apolipoprotein B (ApoB) from HepG2 cells in a dose-dependent manner. At 10 μM, BRD0418 reduces ApoB secretion by approximately 50% relative to DMSO control after 24 hours of treatment, as measured by ELISA [1]. This phenocopies the effect of TRIB1 cDNA overexpression and distinguishes BRD0418 from statins, which primarily inhibit cholesterol synthesis without directly suppressing ApoB secretion.

ApoB VLDL Lipoprotein

Transcriptional Signature Divergence: BRD0418 vs. TRIB1 Inhibitors (U0126, PD-98059) and Statins (Simvastatin, Atorvastatin)

L1000 transcriptional profiling reveals that BRD0418 and its active analogs induce a gene expression signature that is opposite to that of TRIB1 expression inhibitors (U0126, PD-98059) and distinct from weak inhibitors including simvastatin and atorvastatin [1]. A heatmap of 60 differentially expressed genes shows clear clustering separation between inducer and inhibitor treatment groups, with BRD0418 upregulating lipid clearance genes while inhibitors and statins fail to produce this coordinated reprogramming [2].

Transcriptomics L1000 Gene expression

Potency Comparison: BRD0418 vs. Next-Generation Tricyclic Glycal TRIB1 Inducer BRD8518

BRD8518, a tricyclic glycal-based TRIB1 inducer, exhibits potency 'far exceeding previously described benzofuran BRD0418' [1]. While precise EC50 values for BRD8518 are not reported in the same assay format, the study establishes that the tricyclic glycal scaffold represents a significant potency improvement over the benzofuran core. This cross-study comparison positions BRD0418 as the foundational benzofuran-class chemical probe, distinct from the more potent but mechanistically divergent (MEK1/2-dependent) BRD8518 series [2].

BRD8518 Potency Structure-activity relationship

ApoCIII Secretion Inhibition: BRD0418 Functional Activity in Lipoprotein Metabolism

BRD0418 inhibits secretion of apolipoprotein CIII (ApoCIII) from HepG2 cells. Treatment with 5 μM BRD0418 for 20 hours reduces ApoCIII protein levels in the media, as measured by ELISA [1]. ApoCIII is a key regulator of triglyceride metabolism and an independent risk factor for cardiovascular disease. This activity is consistent with TRIB1 overexpression phenotypes and is not observed with statin treatment, further distinguishing BRD0418's mechanism.

ApoCIII Triglyceride Lipoprotein

BRD0418 1565827-99-7: Evidence-Backed Application Scenarios for Scientific Procurement


Chemical Probe for Stereochemistry-Dependent TRIB1 Upregulation Studies

Researchers requiring a defined chemical probe to study the upstream transcriptional regulation of TRIB1 should prioritize BRD0418. Its EC50 of 0.64 μM in HepG2 cells and the complete inactivity of its enantiomer BRD4803 provide a robust stereochemistry-dependent control system [1]. This makes BRD0418 ideal for experiments where stereospecific target engagement must be demonstrated, such as in chemical biology studies of TRIB1's role in hepatic lipoprotein metabolism.

Benchmarking Compound for TRIB1 Inducer Discovery and SAR Studies

BRD0418 serves as the foundational benzofuran-class TRIB1 inducer against which newer compounds, including the tricyclic glycal series (e.g., BRD8518), are compared [2]. Medicinal chemistry and drug discovery programs aimed at identifying novel TRIB1 upregulators should include BRD0418 as a reference standard to establish baseline potency and transcriptional signature for structure-activity relationship (SAR) analysis.

Investigating Lipoprotein Reprogramming Distinct from Statin Mechanisms

Studies focused on hepatic lipoprotein metabolism that seek to differentiate TRIB1-mediated effects from HMG-CoA reductase inhibition should employ BRD0418. Its ability to inhibit ApoB and ApoCIII secretion while upregulating LDLR [3] produces a lipoprotein reprogramming signature that is transcriptionally distinct from simvastatin and atorvastatin [4]. This application is particularly relevant for cardiovascular disease research exploring statin-independent pathways for LDL cholesterol lowering.

Transcriptional Profiling Experiments Requiring Defined TRIB1 Inducer Signature

For L1000 or RNA-seq experiments designed to map the transcriptional consequences of TRIB1 upregulation, BRD0418 provides a validated inducer signature that is opposite to MEK/ERK pathway inhibitors (U0126, PD-98059) [5]. Researchers can use BRD0418 as a positive control to identify TRIB1-responsive gene networks in hepatocyte models, enabling robust discrimination between TRIB1-specific transcriptional effects and off-target pathway modulation.

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